7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by its unique fused bicyclic structure, which includes both pyridine and pyrazine moieties. The molecular formula for this compound is , and it has a molecular weight of 228.05 g/mol. The presence of a bromine atom at the 7-position of the pyridine ring significantly affects its chemical reactivity and biological activity. This compound is also known by various synonyms, including 7-Bromo-1h,2h,3h,4h-pyrido[2,3-b]pyrazin-2-one and 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one .
7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. This classification is significant as it often correlates with specific chemical behaviors and biological activities.
The synthesis of 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one can be achieved through multiple synthetic routes. One common method involves the reaction of 2,3-diamino-5-bromopyridine with glyoxylic acid under controlled conditions. This method is advantageous due to its simplicity and the potential for high yields .
The synthesis typically requires careful control of temperature and pH to ensure that the desired product is obtained without significant by-products. Reaction conditions may include refluxing in an appropriate solvent followed by purification steps such as crystallization or chromatography to isolate the final product.
The molecular structure of 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one features a bicyclic arrangement that incorporates both a pyridine and a pyrazine ring. The bromine atom's position at the 7th carbon enhances the compound's reactivity profile.
Key structural data includes:
The compound can undergo several typical reactions associated with heterocycles:
Understanding these reactions is essential for synthesizing derivatives that may exhibit improved pharmacological profiles or different chemical characteristics .
Research indicates that compounds similar to 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one may interact with specific biological targets such as enzymes or receptors. The mechanism often involves binding to active sites or influencing signaling pathways.
Studies have shown that these interactions can lead to significant biological effects, highlighting the compound's potential therapeutic applications .
Predicted physical properties include:
The chemical properties include stability under various conditions and reactivity patterns typical for brominated heterocycles. The presence of nitrogen atoms in the ring structure also influences its solubility and interaction with other compounds.
Scientific Uses
7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has several applications in medicinal chemistry and materials science:
The synthesis of 7‑bromo‑3,4‑dihydropyrido[3,4‑b]pyrazin‑2(1H)‑one (C~7~H~6~BrN~3~O) hinges on strategic ring formation and functional group manipulation. The primary route involves the condensation of 2,3-diamino-5-bromopyridine with glyoxylic acid under mild acidic conditions (pH 4–5) at 60°C, achieving cyclization through tandem imine formation and nucleophilic addition. This method yields the bicyclic core with the bromine atom pre-installed at the 7-position, with typical isolated yields of 68–72% after recrystallization [1] [4].
Alternative routes employ N-Boc-protected diaminopyridine intermediates, enabling selective nitrogen functionalization prior to cyclization. Deprotection under trifluoroacetic acid followed by reaction with ethyl glyoxylate furnishes the core structure with ester functionality at C3, which can be hydrolyzed to carboxylic acid for further derivatization (e.g., amide couplings). This approach facilitates access to C3-carboxamide analogs critical for biological activity profiling [4] [9].
Table 1: Key Synthetic Routes to the Pyrido-Pyrazinone Core
Starting Materials | Conditions | Key Product | Yield (%) |
---|---|---|---|
2,3-Diamino-5-bromopyridine + Glyoxylic acid | AcOH/H~2~O, 60°C, 12 h | 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | 72 |
N-Boc-2,3-diamino-5-bromopyridine + Ethyl glyoxylate | DCM, rt, 3h → TFA/DCM | 3-Ethoxycarbonyl-7-bromopyrido[3,4-b]pyrazinone | 65 |
Regioselective bromination at the electron-rich 7-position of the pyrido[3,4-b]pyrazinone scaffold is achieved through electrophilic aromatic substitution (SEAr). The unsubstituted parent compound (3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one) undergoes bromination using molecular bromine (Br~2~) in acetic acid at 40°C, exclusively yielding the 7-bromo derivative due to the heightened nucleophilicity of C7 adjacent to the pyrazinone nitrogen. Reaction kinetics studies confirm complete monobromination within 2 hours with >95% regioselectivity, avoiding dibrominated byproducts [1] [4].
For late-stage functionalization, directed ortho-metalation (DoM) strategies are employed. Protection of the lactam nitrogen as a silyl (e.g., tert-butyldimethylsilyl) or trialkylstannyl group enables lithium-halogen exchange at C7 using n-butyllithium (−78°C, THF). Subsequent quenching with electrophiles (e.g., I~2~, DMF, CO~2~) generates 7-substituted analogs while retaining the bromine atom for downstream couplings. This method achieves 80–85% yields for iodination and formylation [4].
Table 2: Bromination and Halogen Exchange Methodologies
Method | Reagents/Conditions | Regioselectivity | Functional Group Tolerance |
---|---|---|---|
Direct Electrophilic Bromination | Br~2~/AcOH, 40°C, 2h | 7-position only | Lactam NH sensitive |
Directed Ortho-Metalation | 1. t-BuLi, THF, −78°C 2. Electrophile | C7 only | Requires N-protection |
Scaffold-hopping leverages bioisosteric replacements of the pyrido[3,4-b]pyrazinone core to modulate physicochemical properties and target engagement. Key approaches include:
Table 3: Bioisosteric Scaffolds Derived from 7-Bromopyrido-Pyrazinone
Scaffold Hopping Approach | Representative Analog | Key Property Change |
---|---|---|
Ring Expansion | 7-Benzylpyrrolo[3,2-d]pyrimidin-4-amine | Enhanced kinase inhibition (PDGFR-β IC~50~ = 10.3 μM) |
Carbonyl → Thiocarbonyl | 7-Bromo-2-thioxo-1,2-dihydropyrido[3,4-b]pyrazine | Increased lipophilicity (logP +0.8) |
Triazolo Fusion | 7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyrazin-6(5H)-one | Improved microsomal stability |
Solid-phase synthesis enables rapid generation of C3- and N1-derivatized libraries using resin-bound intermediates. The Wang resin-linked bromopyridopyrazinone scaffold serves as a universal precursor:
Parallel libraries targeting phosphodiesterase 1 (PDE1) inhibition utilize Suzuki-Miyaura cross-coupling directly on solid support. Polymer-bound 7-bromopyridopyrazinone reacts with arylboronic acids (Pd(PPh~3~)~4~/K~2~CO~3~, DMF, 80°C), introducing biaryl motifs at C7. This methodology achieves >70% conversion for electron-neutral and -deficient boronic acids, with residual bromine enabling further diversification [8].
Table 4: Combinatorial Library Parameters Using Solid-Phase Synthesis
Diversification Point | Reaction Types | Number of Analogs | Typical Purity (%) |
---|---|---|---|
N1-Alkylation | Alkyl halides, propargyl bromides | 50 | 88 |
C3-Amidation | Aryl carboxylic acids, sulfonamides | 45 | 92 |
C7-Arylation | Suzuki-Miyaura cross-coupling | 25 | 85 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7